molecular formula C17H21FN2O2 B2708976 N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide CAS No. 2361721-10-8

N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide

Cat. No. B2708976
CAS RN: 2361721-10-8
M. Wt: 304.365
InChI Key: DLSCWVXOBCIFPO-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide, also known as FPEP, is a chemical compound that has been synthesized for scientific research purposes. FPEP is a member of the pyrrolidine class of compounds, which have been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action for N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of certain enzymes involved in inflammation and oxidative stress. N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide has been shown to bind to and activate the sigma-1 receptor, which is involved in a wide range of cellular processes, including calcium signaling, protein folding, and stress response.
Biochemical and Physiological Effects
N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide has also been shown to have potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide has been found to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate, and to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide in lab experiments is its wide range of effects, which makes it a useful tool for studying a variety of biochemical and physiological processes. N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide is also relatively easy to synthesize and has a high yield, which makes it a cost-effective option for researchers. However, one limitation of using N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide is its potential toxicity, which can make it difficult to use in certain experiments. N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide has been shown to have neuroprotective effects and to improve cognitive function in animal models, which suggests that it may have potential as a therapeutic agent for these conditions. Another area of interest is the role of N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide in modulating neurotransmitter release and its potential as a tool for studying the mechanisms underlying various neurological disorders. Finally, there is interest in developing new synthesis methods for N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide that can improve its yield and reduce its toxicity.

Synthesis Methods

N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 1,3-dibromo-2-propanone, followed by the reaction of the resulting intermediate with ethylamine and propargyl bromide. The final step involves the reaction of the intermediate with acetic anhydride to produce N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide has been used in scientific research as a tool for studying the role of pyrrolidine compounds in various biochemical and physiological processes. N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide has been found to have a wide range of effects, including anti-inflammatory, analgesic, and anticonvulsant properties. N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide has also been shown to have potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c1-3-16(21)19(4-2)12-17(22)20-10-9-14(11-20)13-5-7-15(18)8-6-13/h3,5-8,14H,1,4,9-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSCWVXOBCIFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCC(C1)C2=CC=C(C=C2)F)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide

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